5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole
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Description
5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole is a useful research compound. Its molecular formula is C18H21FN2O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.15362070 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Fluorinated compounds, particularly those with a 4-fluorobenzyl component, have been synthesized and evaluated for their antimicrobial properties. A study by Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom, demonstrating enhanced antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of the fluorine atom notably contributed to the antimicrobial efficacy of these compounds Desai, N., Rajpara, K. M., & Joshi, V. V. (2013).
Cancer Research
In cancer research, fluorinated 2-arylbenzothiazoles have shown promising results as antitumor agents. These compounds display potent and selective inhibitory activity against breast, lung, and colon cancer cell lines. Wang et al. (2006) highlighted the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, suggesting their potential application as novel probes for positron emission tomography (PET) to image tyrosine kinase in cancers Wang, M., Gao, M., Mock, B., Miller, K., Sledge, G., Hutchins, G., & Zheng, Q. (2006).
Enzyme Inhibition
Fluorobenzamides containing thiazole and thiazolidine moieties have been explored for their enzyme inhibitory activities. Liu et al. (2012) reported on the synthesis of (oxdi/tri)azoles derivatives containing 1,2,3-thiadiazole or methyl moiety, showing excellent inhibitory activity against ketol-acid reductoisomerase, an enzyme crucial for plant growth. This indicates potential applications in the development of novel herbicides Liu, X.-h., Pan, L., Weng, J., Tan, C., Li, Y.-h., Wang, B., & Li, Z. (2012).
Properties
IUPAC Name |
[3-[(4-fluorophenyl)methoxy]azetidin-1-yl]-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-12(2)7-15-8-17(24-20-15)18(22)21-9-16(10-21)23-11-13-3-5-14(19)6-4-13/h3-6,8,12,16H,7,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJZQBAPWDRLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N2CC(C2)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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